Cas no 1337242-06-4 (tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate)

Tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate is a protected amine derivative featuring a carbamate functional group and an indene-based scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its tert-butyloxycarbonyl (Boc) protecting group enables selective amine deprotection under mild acidic conditions. The 2,3-dihydro-1H-inden-4-yl moiety contributes to its utility in constructing complex heterocyclic frameworks. Its stability under basic conditions and compatibility with a range of coupling reactions make it valuable for peptide modifications and medicinal chemistry applications. The product is typically characterized by high purity and consistent performance in multi-step synthetic routes.
tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate structure
1337242-06-4 structure
Product name:tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate
CAS No:1337242-06-4
MF:C16H24N2O2
MW:276.373964309692
CID:6231577
PubChem ID:165835085

tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate
    • tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
    • 1337242-06-4
    • EN300-1877278
    • Inchi: 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-14(17)13-9-5-7-11-6-4-8-12(11)13/h5,7,9,14H,4,6,8,10,17H2,1-3H3,(H,18,19)
    • InChI Key: AEPXKIMXAKCYNQ-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C1=CC=CC2CCCC=21)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 276.183778013g/mol
  • Monoisotopic Mass: 276.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1877278-0.5g
tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
1337242-06-4
0.5g
$1014.0 2023-09-18
Enamine
EN300-1877278-2.5g
tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
1337242-06-4
2.5g
$2071.0 2023-09-18
Enamine
EN300-1877278-0.1g
tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
1337242-06-4
0.1g
$930.0 2023-09-18
Enamine
EN300-1877278-5.0g
tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
1337242-06-4
5g
$3396.0 2023-06-01
Enamine
EN300-1877278-10.0g
tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
1337242-06-4
10g
$5037.0 2023-06-01
Enamine
EN300-1877278-0.05g
tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
1337242-06-4
0.05g
$888.0 2023-09-18
Enamine
EN300-1877278-0.25g
tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
1337242-06-4
0.25g
$972.0 2023-09-18
Enamine
EN300-1877278-1.0g
tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
1337242-06-4
1g
$1172.0 2023-06-01
Enamine
EN300-1877278-5g
tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
1337242-06-4
5g
$3065.0 2023-09-18
Enamine
EN300-1877278-1g
tert-butyl N-[2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethyl]carbamate
1337242-06-4
1g
$1057.0 2023-09-18

Additional information on tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate

Comprehensive Overview of tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate (CAS No. 1337242-06-4)

The compound tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate (CAS No. 1337242-06-4) is a specialized carbamate derivative with significant potential in pharmaceutical and organic synthesis applications. Its unique structure, featuring a 2,3-dihydro-1H-indene moiety and a tert-butyl carbamate group, makes it a valuable intermediate in the development of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its versatility in drug discovery and medicinal chemistry.

One of the key reasons for the growing attention toward tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate is its role in the synthesis of small molecule inhibitors and peptide mimetics. The indenyl group provides a rigid aromatic framework, which is often exploited to enhance binding affinity in target proteins. Meanwhile, the tert-butyl carbamate moiety serves as a protective group for amines, a critical feature in multi-step synthetic routes. This dual functionality aligns with current trends in fragment-based drug design and high-throughput screening.

In the context of green chemistry and sustainable synthesis, CAS No. 1337242-06-4 has also garnered interest. The compound’s stability under mild conditions makes it suitable for catalytic reactions and microwave-assisted synthesis, both of which are hot topics in modern organic chemistry. Additionally, its compatibility with flow chemistry techniques addresses the demand for scalable and efficient production methods, a priority for pharmaceutical manufacturers.

Another area where tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate shines is in central nervous system (CNS) drug development. The 2,3-dihydro-1H-indene scaffold is structurally similar to neurotransmitters, making it a promising candidate for modulating dopamine receptors or serotonin pathways. This connection to neurological disorders research, such as Parkinson’s disease or depression, further elevates its relevance in academic and industrial settings.

From a technical standpoint, the compound’s physicochemical properties—such as solubility, melting point, and stability—are critical for formulation scientists. Recent studies highlight its compatibility with lipid-based delivery systems, a trending topic in drug delivery optimization. These attributes make it a subject of interest for researchers exploring oral bioavailability enhancements and nanocarrier technologies.

In summary, tert-butyl N-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethylcarbamate (CAS No. 1337242-06-4) is a multifaceted compound with applications spanning drug discovery, sustainable synthesis, and CNS therapeutics. Its structural features and functional groups align with cutting-edge research trends, ensuring its continued prominence in scientific literature and industrial workflows. As the demand for precision medicine and targeted therapies grows, this compound is poised to play a pivotal role in advancing modern pharmacology.

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